![molecular formula C22H25N5O2 B2451029 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 1021121-58-3](/img/structure/B2451029.png)
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea
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Description
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea, also known as IMPU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the protein tyrosine kinase (PTK) activity of the epidermal growth factor receptor (EGFR) and has shown promising results in the treatment of various types of cancer.
Scientific Research Applications
Chemical Structure and Reactions
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is involved in various chemical reactions and structural studies, showing the compound's interactions with different chemical groups and its potential applications in synthesizing other chemical entities. For instance, the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate demonstrates the compound's reactivity, leading to the formation of products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1, 3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This highlights its utility in generating pyrimidine derivatives with potential biological activity (Yamanaka, Niitsuma, & Sakamoto, 1979).
Photophysical and Theoretical Studies
The compound has also been studied for its photophysical properties, as seen in the research on substituted phenyl urea and thiourea silatranes. These studies involve the synthesis, characterization, and analysis of anion recognition properties through photophysical and theoretical methods. Such investigations reveal the compound's interactions with various anions, providing insights into its potential applications in sensor technology and molecular recognition (Singh et al., 2016).
Enzyme Inhibition and Anticancer Investigations
The compound's derivatives have been explored for their biological activities, including enzyme inhibition and anticancer properties. For example, studies on unsymmetrical 1,3-disubstituted ureas show their potential as enzyme inhibitors and anticancer agents, indicating the compound's relevance in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Anion Interaction and Proton Transfer
Research on the nature of urea-fluoride interaction sheds light on the compound's ability to undergo incipient and definitive proton transfer. This interaction is crucial for understanding the compound's behavior in various chemical environments and its potential applications in chemical synthesis and material science (Boiocchi et al., 2004).
Synthesis and Structure-Activity Relationships
The compound serves as a basis for synthesizing and studying the structure-activity relationships of derivatives, such as neuropeptide Y5 receptor antagonists. This research is significant for drug discovery and development, highlighting the compound's potential as a scaffold for creating new pharmaceutical agents (Fotsch et al., 2001).
properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-8-10-18(11-9-17)26-22(28)27-19-7-5-6-15(3)12-19/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTSVOIKVFZQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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